

Application Note: Spectroscopic Characterization of 1-Benzylpiperidin-4-one Oxime

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Compound of Interest

Compound Name: 1-Benzylpiperidin-4-one oxime

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Abstract

This application note details the spectroscopic interpretation of **1-Benzylpiperidin-4-one oxime**, a heterocyclic compound of interest in medicinal chemistry. The structural elucidation is accomplished through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Detailed protocols for the synthesis of the title compound and the acquisition of spectral data are provided. This document serves as a comprehensive guide for the characterization of piperidin-4-one oxime derivatives, which are valuable scaffolds in drug discovery.

Introduction

1-Benzylpiperidin-4-one oxime is a derivative of piperidine, a core heterocyclic motif found in numerous pharmaceuticals. The introduction of an oxime functional group at the 4-position of the piperidine ring offers a versatile handle for further chemical modifications and can significantly influence the biological activity of the parent molecule. Accurate structural confirmation and purity assessment are critical in the development of novel therapeutics. This note provides a detailed analysis of the ^1H NMR, ^{13}C NMR, and IR spectral data for **1-Benzylpiperidin-4-one oxime**, establishing a reference for its unambiguous identification.

Spectroscopic Data

The following tables summarize the key spectral data obtained for **1-Benzylpiperidin-4-one oxime**.

¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.5 - 10.5	br s	1H	N-OH
7.25 - 7.40	m	5H	Ar-H
3.58	s	2H	N-CH ₂ -Ph
2.75	t, J=6.0 Hz	2H	H-2eq, H-6eq
2.60	t, J=6.0 Hz	2H	H-2ax, H-6ax
2.45	t, J=6.0 Hz	2H	H-3eq, H-5eq
2.30	t, J=6.0 Hz	2H	H-3ax, H-5ax

¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
158.5	C=N
137.8	Ar-C (quaternary)
129.1	Ar-CH
128.4	Ar-CH
127.3	Ar-CH
62.8	N-CH ₂ -Ph
53.5	C-2, C-6
31.5	C-3, C-5

IR Spectral Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3300	Broad	O-H stretch (oxime)
3030	Medium	Ar C-H stretch
2920, 2850	Medium	Aliphatic C-H stretch
1665	Medium	C=N stretch (oxime)[1][2]
1495, 1450	Medium	Ar C=C stretch
945	Strong	N-O stretch (oxime)[1][2]
740, 700	Strong	Ar C-H bend (monosubstituted)

Experimental Protocols

Synthesis of 1-Benzylpiperidin-4-one Oxime

Materials:

- 1-Benzyl-4-piperidone (1.0 eq)
- Hydroxylamine hydrochloride (1.5 eq)
- Sodium acetate (2.0 eq)
- Ethanol
- Deionized water

Procedure:

- A solution of 1-benzyl-4-piperidone in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer.
- To this solution, an aqueous solution of hydroxylamine hydrochloride and sodium acetate is added portion-wise at room temperature.

- The reaction mixture is then heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
- The resulting aqueous residue is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- The solvent is evaporated in vacuo to yield the crude product.
- The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford **1-Benzylpiperidin-4-one oxime** as a crystalline solid.

NMR Spectroscopy

^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl_3), and tetramethylsilane (TMS) was used as an internal standard.

IR Spectroscopy

The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample was finely ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum was recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.

Workflow and Structural Representation

The following diagrams illustrate the synthesis workflow and the structure of **1-Benzylpiperidin-4-one oxime** with key atom numbering for spectral assignment.



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Caption: Synthesis and Characterization Workflow.

Caption: Structure of **1-Benzylpiperidin-4-one Oxime**.

Conclusion

The combined application of ^1H NMR, ^{13}C NMR, and IR spectroscopy provides a comprehensive and unambiguous structural characterization of **1-Benzylpiperidin-4-one oxime**. The presented data and protocols are foundational for the quality control and further development of this and related compounds in the field of medicinal chemistry. The characteristic spectral signatures detailed herein will aid researchers in the rapid identification and confirmation of this important molecular scaffold.

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